N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(19-4-1-7-20-8-6-17-12-20)13-2-5-18-15(10-13)23-14-3-9-22-11-14/h2,5-6,8,10,12,14H,1,3-4,7,9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFFFYHJZGQKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Synthesis of the Tetrahydrofuran Moiety: Tetrahydrofuran can be synthesized from 1,4-butanediol through acid-catalyzed cyclization.
Coupling with Isonicotinamide: The final step involves the coupling of the tetrahydrofuran moiety with isonicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in isonicotinamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like thiols or amines, under basic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Heme Oxygenase-1 Inhibition
One of the most notable applications of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is its role as an inhibitor of heme oxygenase-1 (HO-1). HO-1 is an enzyme involved in heme degradation, playing a critical role in oxidative stress and inflammation. Inhibiting HO-1 has therapeutic implications for diseases such as cancer and neurodegenerative disorders. Studies indicate that this compound may selectively inhibit HO-1 while minimizing side effects associated with broader inhibition profiles.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Its efficacy can be evaluated using standard methods such as the agar diffusion test, where the zone of inhibition is measured against various bacterial strains. Preliminary results suggest that modifications to the imidazole or tetrahydrofuran groups can enhance its antimicrobial properties .
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps:
- Formation of the isonicotinamide core.
- Introduction of the imidazole moiety through nucleophilic substitution.
- Attachment of the tetrahydrofuran ether group via etherification reactions.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity .
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Heterocyclic Rings
The compound’s tetrahydrofuran-3-yloxy group distinguishes it from analogs with sulfur-containing or nitro-functionalized rings. For example:
- N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (): The nitro group at the 5-position of the furan ring confers strong electron-withdrawing effects, which may enhance antimicrobial activity but also increase toxicity risks .
Backbone Modifications
The isonicotinamide scaffold in the target compound differs from carboxamide or benzamide derivatives:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, a feature absent in the target compound .
Pharmacological Implications
- Antifungal Activity: Nitrofuran derivatives (e.g., compound 2 in ) exhibit notable antifungal activity due to nitro group-mediated oxidative stress, whereas the tetrahydrofuran-3-yloxy substituent may favor a different mechanism, such as hydrogen bonding with fungal enzymes .
- Synthetic Accessibility: The tetrahydrofuran ring in the target compound may simplify synthesis compared to complex derivatives like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (), which requires stereoselective steps .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Toxicity Considerations : Nitroimidazole derivatives () highlight the risk of mutagenicity associated with nitro groups, a concern less likely with the target compound’s tetrahydrofuran substituent .
- Synthetic Challenges : The absence of detailed synthetic protocols for the target compound contrasts with ’s stepwise methodologies for nitrofuran analogs .
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including an isonicotinamide core, an imidazole moiety, and a tetrahydrofuran ether group, contribute to its biological activity. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Structural Characteristics
The compound's structure is characterized by:
- Imidazole Ring : Known for its role in metal coordination and biological activity.
- Tetrahydrofuran Ether Group : This moiety enhances solubility and bioavailability.
- Isonicotinamide Backbone : Provides a framework for interaction with various biological targets.
This compound has been identified as a selective inhibitor of heme oxygenase-1 (HO-1). HO-1 is an enzyme involved in heme degradation, playing a critical role in oxidative stress and inflammation. The inhibition of HO-1 can have therapeutic implications for various diseases, including cancer and neurodegenerative disorders.
Molecular docking studies suggest that the nitrogen atom in the imidazole ring coordinates with metal ions in the active site of HO-1, enhancing the compound's inhibitory effects. Additionally, structure-activity relationship (SAR) analyses indicate that modifications to the tetrahydrofuran or imidazole groups can significantly influence binding efficacy and selectivity .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that variations in substituents can lead to differing biological activities. For instance, compounds sharing the isonicotinamide scaffold have shown varied potency as xanthine oxidase inhibitors, indicating that subtle changes can impact pharmacological profiles .
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | Structure | Xanthine oxidase inhibitor | 0.312 |
| This compound | Structure | HO-1 inhibitor | TBD |
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Therapeutics : The selective inhibition of HO-1 has been linked to reduced tumor growth in preclinical models of cancer. Inhibition of this enzyme may enhance the efficacy of existing chemotherapeutics by modulating tumor microenvironments .
- Neurodegenerative Disorders : Given HO-1's role in neuroinflammation, the compound may provide neuroprotective effects. Research indicates that targeting HO-1 can mitigate oxidative stress associated with conditions like Alzheimer’s disease .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of Imidazole Ring : Using Debus-Radziszewski synthesis.
- Alkylation : Introducing the propyl chain via reaction with 3-bromopropylamine.
- Tetrahydrofuran Synthesis : Cyclization from 1,4-butanediol.
The compound can undergo various chemical reactions such as oxidation and substitution, which are crucial for modifying its structure for enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
